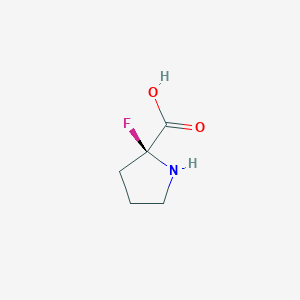
(S)-2-Fluoropyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Fluoropyrrolidine-2-carboxylicacid is a chiral fluorinated amino acid derivative. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom in the pyrrolidine ring enhances its chemical stability and biological activity, making it a valuable building block in the development of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Fluoropyrrolidine-2-carboxylicacid typically involves the fluorination of a suitable pyrrolidine precursor. One common method is the asymmetric synthesis starting from (S)-proline. The fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require careful control of temperature and solvent to ensure high yield and enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of (S)-2-Fluoropyrrolidine-2-carboxylicacid may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts to achieve the desired stereochemistry. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Fluoropyrrolidine-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated pyrrolidone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products: The major products formed from these reactions include fluorinated pyrrolidones, alcohols, amines, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-Fluoropyrrolidine-2-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as a probe in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for the synthesis of fluorinated drugs with improved pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals and materials science for the creation of novel fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-2-Fluoropyrrolidine-2-carboxylicacid involves its interaction with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule. The compound may act on specific enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
(S)-2-Fluoropyrrolidine-2-carboxylicacid can be compared with other fluorinated amino acids and pyrrolidine derivatives:
Similar Compounds: (S)-2-Fluoroproline, (S)-2-Fluoropyrrolidine, and (S)-2-Fluoropyrrolidine-3-carboxylicacid.
Uniqueness: The unique combination of the fluorine atom and the chiral pyrrolidine ring in (S)-2-Fluoropyrrolidine-2-carboxylicacid provides distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets, which are not observed in non-fluorinated or differently substituted analogs.
Properties
Molecular Formula |
C5H8FNO2 |
|---|---|
Molecular Weight |
133.12 g/mol |
IUPAC Name |
(2S)-2-fluoropyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H8FNO2/c6-5(4(8)9)2-1-3-7-5/h7H,1-3H2,(H,8,9)/t5-/m1/s1 |
InChI Key |
PNTVJAVLOCULJP-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@@](NC1)(C(=O)O)F |
Canonical SMILES |
C1CC(NC1)(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















